

Application Notes and Protocols: Ido1-IN-21 for In Vivo Mouse Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of **Ido1-IN-21**, a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), in preclinical mouse models. The following information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy of **Ido1-IN-21**.

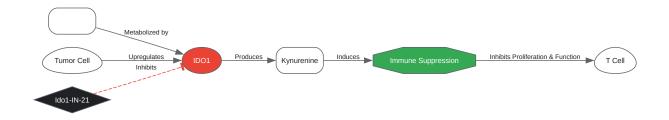
Compound Information:



Parameter	Value	Reference
Compound Name	ldo1-IN-21	[1][2][3]
CAS Number	2892432-98-1	[1][2]
Molecular Formula	C21H19F2N3O6S	
Molecular Weight	479.45	_
Target	Indoleamine 2,3-dioxygenase 1 (IDO1)	
IC50	0.64 μΜ	_
Form	Solid	_
Storage	Powder: -20°C for 3 years; In solvent: -80°C for 1 year	-

IDO1 Signaling Pathway

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunomodulatory enzyme that catalyzes the initial and rate-limiting step in tryptophan degradation along the kynurenine pathway. By depleting tryptophan and generating immunosuppressive kynurenine metabolites, IDO1 plays a crucial role in creating an immunosuppressive tumor microenvironment, allowing cancer cells to evade the host immune system.



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IDO1 Signaling Pathway and Inhibition by Ido1-IN-21.



In Vivo Dosing and Administration in Mouse Models

The following table summarizes the recommended dosage and administration protocol for **Ido1-IN-21** in a CT26 tumor-bearing mouse model. This protocol has been shown to effectively inhibit tumor growth.

Parameter	Protocol	Reference
Mouse Model	CT26 tumor-bearing mice	
Dosage	50 mg/kg and 100 mg/kg	
Administration Route	Intraperitoneal (i.p.) injection	_
Dosing Frequency	Every three days	_
Treatment Duration	21 consecutive days	_

Experimental Protocol: In Vivo Efficacy Study

This protocol outlines a typical in vivo efficacy study to evaluate the anti-tumor effects of **Ido1-IN-21** in a syngeneic mouse tumor model.

- 1. Cell Culture and Tumor Implantation:
- Culture CT26 colon carcinoma cells in appropriate media until they reach the desired confluence.
- Harvest and resuspend the cells in a suitable buffer (e.g., sterile PBS) at the desired concentration.
- Subcutaneously inject the CT26 cells into the flank of BALB/c mice.
- 2. Animal Acclimation and Grouping:
- Allow the mice to acclimate for at least one week before the start of the experiment.
- Monitor tumor growth regularly using calipers.
- Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
- 3. Ido1-IN-21 Formulation and Administration:

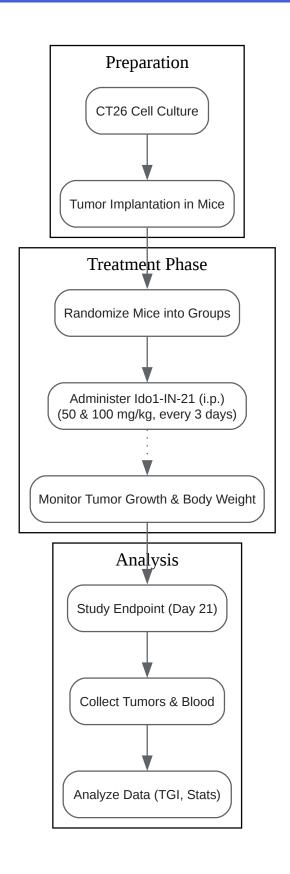


- Prepare a stock solution of **Ido1-IN-21** in a suitable vehicle (e.g., DMSO).
- On the day of administration, dilute the stock solution to the final desired concentrations (50 mg/kg and 100 mg/kg) with a sterile vehicle (e.g., saline or corn oil). The final concentration of DMSO should be kept low (e.g., <10%) to avoid toxicity.
- Administer the prepared Ido1-IN-21 solution or vehicle control to the respective groups via intraperitoneal injection every three days for 21 days.
- 4. Monitoring and Data Collection:
- Measure tumor volume and body weight of each mouse every two to three days.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
- Collect blood samples for pharmacokinetic or pharmacodynamic analysis if required.
- 5. Data Analysis:
- Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
- Statistically analyze the differences in tumor volume and weight between the groups.

Experimental Workflow

The following diagram illustrates the general workflow for an in vivo efficacy study of **Ido1-IN-21**.





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References

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